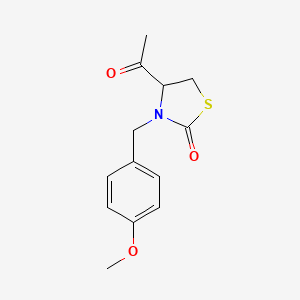
(R)-4-Acetyl-3-(4-methoxybenzyl)thiazolidin-2-one
概要
説明
(R)-4-Acetyl-3-(4-methoxybenzyl)thiazolidin-2-one is a heterocyclic compound that contains a thiazolidinone ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the acetyl and methoxyphenyl groups in its structure contributes to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetyl-3-[(4-methoxyphenyl)methyl]-1,3-thiazolidin-2-one typically involves the reaction of 4-methoxybenzylamine with thioglycolic acid, followed by cyclization with acetic anhydride. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like hydrochloric acid to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization or chromatography to obtain high-quality 4-acetyl-3-[(4-methoxyphenyl)methyl]-1,3-thiazolidin-2-one.
化学反応の分析
Types of Reactions
(R)-4-Acetyl-3-(4-methoxybenzyl)thiazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiazolidinones depending on the nucleophile used.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in developing new pharmaceuticals, particularly as anti-inflammatory and anticancer agents.
Industry: Used in the development of new materials with specific chemical properties, such as corrosion inhibitors.
作用機序
The mechanism of action of 4-acetyl-3-[(4-methoxyphenyl)methyl]-1,3-thiazolidin-2-one involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The compound’s anti-inflammatory effects could be due to its interaction with inflammatory pathways, potentially inhibiting the production of pro-inflammatory cytokines.
類似化合物との比較
Similar Compounds
4-Acetyl-3-(1-hydroxyethyl)-1-(4-methoxyphenyl)azetidin-2-one: Another heterocyclic compound with similar structural features.
4-Acetoxy-3-methoxyacetophenone: Contains both acetyl and methoxy groups but lacks the thiazolidinone ring.
Uniqueness
(R)-4-Acetyl-3-(4-methoxybenzyl)thiazolidin-2-one is unique due to the presence of the thiazolidinone ring, which imparts distinct chemical properties and reactivity. This structural feature differentiates it from other compounds with similar functional groups but different ring systems.
特性
分子式 |
C13H15NO3S |
|---|---|
分子量 |
265.33 g/mol |
IUPAC名 |
4-acetyl-3-[(4-methoxyphenyl)methyl]-1,3-thiazolidin-2-one |
InChI |
InChI=1S/C13H15NO3S/c1-9(15)12-8-18-13(16)14(12)7-10-3-5-11(17-2)6-4-10/h3-6,12H,7-8H2,1-2H3 |
InChIキー |
WJKUDHXSJQWMFN-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1CSC(=O)N1CC2=CC=C(C=C2)OC |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details










試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![7-Methoxy-8-nitro-2,3,4,5-tetrahydro-1H-benzo[d]azepine](/img/structure/B8310880.png)



![5-Ethoxythieno[2,3-c]pyridine](/img/structure/B8310915.png)

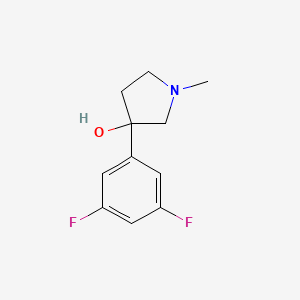

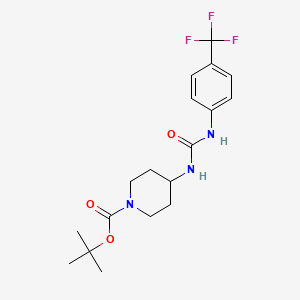
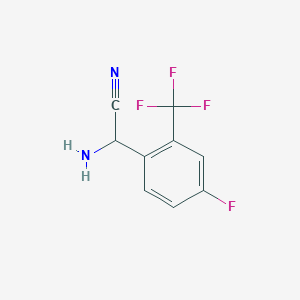
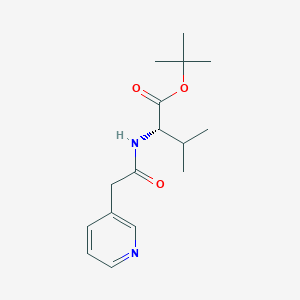
![5-(3-Methoxyphenyl)-7-phenyl-4-aminopyrrolo[2,3-d]pyrimidine](/img/structure/B8310966.png)


